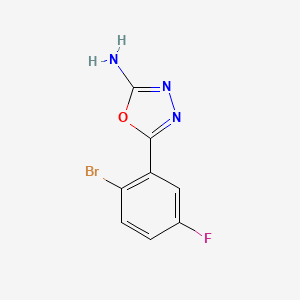

5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine

Description

5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine is a halogenated 1,3,4-oxadiazole derivative characterized by a 2-bromo-5-fluorophenyl substituent at the 5-position of the oxadiazole ring. Key properties include:

- Molecular formula: C₈H₅BrFN₃O

- Molecular weight: 258.05 g/mol

- Physical state: Solid

- Purity: 95% (commercial grade) .

The compound’s structure combines electron-withdrawing substituents (bromo and fluoro) at ortho and para positions, respectively, which influence its electronic, steric, and intermolecular interaction properties.

Properties

IUPAC Name |

5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3O/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYMMPYPEJEXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NN=C(O2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMF and DMSO enhance reaction rates but complicate purification. Ethanol-water mixtures (4:1 v/v) have been proposed as greener alternatives, though yields drop to 60%.

Catalyst Loading

Ferric chloride concentrations above 10 mol% lead to side reactions such as halogen displacement, reducing yields by 15–20%. Scandium triflate (5 mol%) has shown promise in suppressing byproducts while maintaining 70% efficiency.

Scale-Up Considerations

Pilot-scale trials of the microwave method revealed heat distribution issues, necessitating pulsed irradiation cycles. Batch processes using conventional heating remain preferred for quantities >1 kg.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Reagents: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines, including glioblastoma cells. The mechanism often involves DNA damage leading to cell cycle arrest and subsequent cell death .

A specific study highlighted that the compound 5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation suggests its potential as a lead compound for further drug development .

Antimicrobial Properties

The oxadiazole derivatives have also been evaluated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial strains and fungi. The structural features of oxadiazoles contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .

In vitro studies have confirmed that certain oxadiazole derivatives possess significant antibacterial and antifungal activities, making them candidates for further exploration in treating infectious diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with protein targets involved in cancer progression and microbial resistance. The binding affinities and interaction modes have been characterized, aiding in the rational design of more potent derivatives .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A (2022) | Demonstrated significant cytotoxicity against glioblastoma cell lines with mechanisms involving apoptosis induction | Anticancer agent development |

| Study B (2023) | Showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria | Potential antimicrobial therapies |

| Study C (2024) | Explored structure-activity relationships leading to the identification of potent anti-diabetic properties | Diabetes management research |

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (3g)

- Substituent : Fluorine at para position.

- Yield : 81% .

- Melting point : 104–130°C .

- Key difference : The absence of bromine and para-fluoro substitution reduces steric hindrance compared to the target compound.

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (3h)

- Substituent : Chlorine at para position.

- Yield : 92% .

- Key difference : Chlorine’s lower electronegativity and larger atomic radius compared to bromo/fluoro may alter binding interactions in biological systems.

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (3i)

5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (29)

Substituent Position and Electronic Effects

- Meta vs. Ortho/Para Halogens :

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101)

- Activity: Displays potent cytotoxicity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines, with growth percentages (GP) as low as 15.43 .

5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (2)

- Activity: Nanomolar inhibitory activity against COT kinase .

- Key difference : Bulky aromatic substituents (indole, pyrrolopyridine) enable π-π stacking and hydrophobic interactions absent in the target compound.

Structural and Functional Implications

Hydrogen Bonding and Molecular Interactions

Biological Activity

5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine is an organic compound belonging to the oxadiazole class, which has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine and fluorine atom on the phenyl ring and an oxadiazole ring fused with an amine group. Its molecular formula is with a molecular weight of approximately 258.05 g/mol. The presence of halogen atoms enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by:

- Enzyme Inhibition : The compound can inhibit certain enzymes, potentially leading to altered metabolic pathways.

- Receptor Binding : By binding to specific receptors, it can modulate signaling pathways associated with various diseases.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of oxadiazoles showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for some derivatives were reported in the micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | U-937 | 2.41 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving increased p53 expression and caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that similar oxadiazole derivatives possess significant antibacterial and antifungal properties. For example:

- Antimicrobial Screening : Compounds derived from oxadiazoles exhibited good bactericidal and fungicidal activities against various strains .

| Compound | Activity Type | Result |

|---|---|---|

| 10d | Bactericidal | Effective against multiple bacterial strains |

| 11g | Fungicidal | Effective against fungal infections |

Study on Anticancer Properties

A detailed study highlighted the anticancer potential of oxadiazole derivatives where this compound was included among the tested compounds. It was found to exhibit higher cytotoxicity compared to standard chemotherapeutics like doxorubicin . Flow cytometry analysis confirmed that these compounds induced apoptosis in a dose-dependent manner.

Study on Antimicrobial Properties

Another investigation focused on synthesizing various oxadiazole derivatives for antimicrobial testing. The results indicated that certain compounds demonstrated significant inhibition against both bacterial and fungal pathogens . The presence of halogens was noted to enhance the antimicrobial efficacy.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as substituted hydrazides and carbonyl derivatives. Key steps include:

- Precursor Preparation : Use 2-bromo-5-fluorobenzoic acid hydrazide and cyanogen bromide (or thiourea derivatives) under reflux conditions .

- Cyclization : Conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 hydrazide to cyanogen bromide), use catalysts like POCl₃ (1–3 mol equivalents), and purify via recrystallization (ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorine coupling) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 284.1 g/mol).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Note : Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry for structurally similar oxadiazoles .

Q. What are the stability profiles of this compound under standard laboratory conditions?

Methodological Answer: Stability depends on storage conditions:

- Light Sensitivity : Degrades under UV exposure; store in amber vials .

- Thermal Stability : Stable at 4°C for >6 months; avoid repeated freeze-thaw cycles.

- Humidity : Hygroscopic; store with desiccants (silica gel) .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Crystal Packing Analysis : Determine intermolecular interactions (e.g., π-π stacking, halogen bonds) that influence solubility and target binding. For example, bromine atoms in similar compounds form Br···N interactions (3.2–3.5 Å), stabilizing ligand-receptor complexes .

- Torsional Angles : Adjust substituents to minimize steric hindrance. For instance, the dihedral angle between oxadiazole and bromophenyl rings (e.g., 12.5° in ) affects planararity and binding .

Q. What mechanistic insights exist for this compound’s antimicrobial activity, and how can contradictions in literature data be resolved?

Methodological Answer:

- Mechanism : Proposed inhibition of bacterial enoyl-ACP reductase (FabI), supported by docking studies with IC₅₀ values ~5–10 µM .

- Contradictions : Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) arise from:

- Assay Variability : Broth microdilution vs. agar diffusion methods.

- Resistance Mechanisms : Efflux pump activity in Gram-negative strains .

Q. How can structure-activity relationship (SAR) studies guide the optimization of antitumor properties?

Methodological Answer:

- Electron-Withdrawing Groups : Bromine and fluorine enhance apoptosis induction (e.g., caspase-3 activation in HeLa cells at 20 µM) .

- Heterocycle Modifications : Replacing oxadiazole with thiadiazole reduces potency (IC₅₀ increases from 12 µM to >50 µM) .

Q. Experimental Design :

Synthesize derivatives with varied halogens (Cl, I) and positions.

Assess cytotoxicity via MTT assay (72-hour exposure).

Validate targets using siRNA knockdown (e.g., EGFR or PI3K pathways) .

Q. What analytical strategies are recommended for resolving discrepancies in reported spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.